5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a benzodioxin ring, and a pyranone structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized from salicylic acid and acetylenic esters using copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with a suitable nucleophile.
The final step involves the formation of the pyranone ring and the carboxamide group. This can be achieved through a cyclization reaction, where the intermediate compounds undergo intramolecular condensation under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the benzodioxin ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxin or benzyloxy derivatives.
Scientific Research Applications
5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and the pyranone ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c23-16-11-19(28-13-20(16)27-12-14-4-2-1-3-5-14)21(24)22-15-6-7-17-18(10-15)26-9-8-25-17/h1-7,10-11,13H,8-9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKALWGWQLVFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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